molecular formula C17H22ClNO B009768 1-(2-Naphthyl)-2-diethylaminopropan-1-one hydrochloride CAS No. 100073-45-8

1-(2-Naphthyl)-2-diethylaminopropan-1-one hydrochloride

Cat. No. B009768
CAS RN: 100073-45-8
M. Wt: 291.8 g/mol
InChI Key: GVWVOLDIYADANK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Naphthyl)-2-diethylaminopropan-1-one hydrochloride, also known as NDPA or Naphyrone, is a synthetic designer drug that belongs to the class of cathinones. It was first synthesized in 2006 in the UK and has since gained popularity as a recreational drug. However, NDPA has also been studied for its potential use in scientific research due to its unique chemical structure and properties.

Mechanism Of Action

The mechanism of action of 1-(2-Naphthyl)-2-diethylaminopropan-1-one hydrochloride involves its inhibition of the reuptake of monoamine neurotransmitters in the brain. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, which can result in various physiological effects. 1-(2-Naphthyl)-2-diethylaminopropan-1-one hydrochloride has been shown to have a higher affinity for the dopamine transporter compared to other monoamine transporters.
Biochemical and Physiological Effects:
1-(2-Naphthyl)-2-diethylaminopropan-1-one hydrochloride has been shown to have various biochemical and physiological effects. In animal studies, 1-(2-Naphthyl)-2-diethylaminopropan-1-one hydrochloride has been shown to increase locomotor activity, induce hyperthermia, and produce rewarding effects. 1-(2-Naphthyl)-2-diethylaminopropan-1-one hydrochloride has also been shown to have anxiogenic effects, which may be due to its inhibition of the reuptake of serotonin.

Advantages And Limitations For Lab Experiments

One advantage of using 1-(2-Naphthyl)-2-diethylaminopropan-1-one hydrochloride in lab experiments is its selectivity for the dopamine transporter. This allows for the specific study of dopamine-related processes in the brain. However, one limitation is its potential for abuse as a recreational drug. Careful consideration should be taken when handling and storing 1-(2-Naphthyl)-2-diethylaminopropan-1-one hydrochloride in a laboratory setting.

Future Directions

There are several future directions for the study of 1-(2-Naphthyl)-2-diethylaminopropan-1-one hydrochloride. One potential area of interest is its use as a tool for studying the role of dopamine in various psychiatric disorders, such as depression and schizophrenia. 1-(2-Naphthyl)-2-diethylaminopropan-1-one hydrochloride may also be useful in studying the effects of chronic drug use on the brain. Additionally, further research is needed to fully understand the potential risks and benefits of using 1-(2-Naphthyl)-2-diethylaminopropan-1-one hydrochloride in scientific research.

Synthesis Methods

The synthesis of 1-(2-Naphthyl)-2-diethylaminopropan-1-one hydrochloride involves the reaction of 2-naphthylpropan-2-amine with diethylketone in the presence of hydrochloric acid. The resulting product is then purified using various methods, including recrystallization and column chromatography. The synthesis of 1-(2-Naphthyl)-2-diethylaminopropan-1-one hydrochloride is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

1-(2-Naphthyl)-2-diethylaminopropan-1-one hydrochloride has been studied for its potential use in various scientific research applications. One of the main areas of interest is its use as a tool for studying the monoamine transporters in the brain. 1-(2-Naphthyl)-2-diethylaminopropan-1-one hydrochloride has been shown to be a potent inhibitor of the reuptake of dopamine, serotonin, and norepinephrine, which are all neurotransmitters involved in various physiological processes.

properties

CAS RN

100073-45-8

Product Name

1-(2-Naphthyl)-2-diethylaminopropan-1-one hydrochloride

Molecular Formula

C17H22ClNO

Molecular Weight

291.8 g/mol

IUPAC Name

2-(diethylamino)-1-naphthalen-2-ylpropan-1-one;hydrochloride

InChI

InChI=1S/C17H21NO.ClH/c1-4-18(5-2)13(3)17(19)16-11-10-14-8-6-7-9-15(14)12-16;/h6-13H,4-5H2,1-3H3;1H

InChI Key

GVWVOLDIYADANK-UHFFFAOYSA-N

SMILES

CCN(CC)C(C)C(=O)C1=CC2=CC=CC=C2C=C1.Cl

Canonical SMILES

CCN(CC)C(C)C(=O)C1=CC2=CC=CC=C2C=C1.Cl

synonyms

1-Propanone, 2-diethylamino-1-(2-naphthalenyl)-, hydrochloride

Origin of Product

United States

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